N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(phenylthio)propanamide
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Overview
Description
N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(phenylthio)propanamide is a complex organic compound that features a pyrazole ring, a pyridine ring, and a phenylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(phenylthio)propanamide typically involves multiple steps, starting with the preparation of the pyrazole and pyridine intermediates. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carboxaldehyde with 3-bromomethylpyridine under basic conditions to form the intermediate N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)amine. This intermediate is then reacted with 3-(phenylthio)propanoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The pyrazole and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyrazole and pyridine derivatives.
Scientific Research Applications
N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(phenylthio)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-((6-(1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(phenylthio)propanamide: Lacks the methyl group on the pyrazole ring.
N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(phenylsulfonyl)propanamide: Contains a sulfone group instead of a thioether group.
Uniqueness
N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(phenylthio)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both pyrazole and pyridine rings, along with the phenylthio group, allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-phenylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS/c1-23-14-16(13-22-23)18-8-7-15(11-20-18)12-21-19(24)9-10-25-17-5-3-2-4-6-17/h2-8,11,13-14H,9-10,12H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSYXKPTNSPKRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)CCSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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